molecular formula C5H4N2O3 B131955 4-Nitropyridine N-oxide CAS No. 1124-33-0

4-Nitropyridine N-oxide

Cat. No.: B131955
CAS No.: 1124-33-0
M. Wt: 140.1 g/mol
InChI Key: RXKNNAKAVAHBNK-UHFFFAOYSA-N
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Description

4-Nitropyridine N-oxide is a chemical compound with the molecular formula C5H4N2O3. It is a derivative of pyridine N-oxide, where a nitro group is substituted at the fourth position of the pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

4-Nitropyridine N-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitropyridine N-oxide can be synthesized through a two-step process starting from pyridine N-oxide. The first step involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid, resulting in the formation of this compound. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer scale-up. Continuous extraction during the nitration step and optimized conditions can achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitro group position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    4-Nitroquinoline N-oxide: Similar in structure but with a quinoline ring instead of pyridine.

    Picolinic Acid N-oxide: Contains a carboxyl group instead of a nitro group.

    Nicotinic Acid N-oxide: Similar structure with a carboxyl group at the third position.

    Isonicotinic Acid N-oxide: Similar structure with a carboxyl group at the fourth position.

Uniqueness: 4-Nitropyridine N-oxide is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both nitro and N-oxide groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-nitro-1-oxidopyridin-1-ium
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InChI

InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H
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InChI Key

RXKNNAKAVAHBNK-UHFFFAOYSA-N
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Canonical SMILES

C1=C[N+](=CC=C1[N+](=O)[O-])[O-]
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Molecular Formula

C5H4N2O3
Record name PYRIDINE, 4-NITRO-, 1-OXIDE
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DSSTOX Substance ID

DTXSID9041524
Record name 4-Nitropyridine-1-oxide
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Molecular Weight

140.10 g/mol
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Physical Description

Pyridine, 4-nitro-, 1-oxide is a solid. (EPA, 1998), Solid; [CAMEO] Crystalline solid; [MSDSonline]
Record name PYRIDINE, 4-NITRO-, 1-OXIDE
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Vapor Pressure

0.000594 [mmHg]
Record name Pyridine, 4-nitro-, 1-oxide
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CAS No.

1124-33-0
Record name PYRIDINE, 4-NITRO-, 1-OXIDE
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Record name 4-NITROPYRIDINE 1-OXIDE
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Melting Point

160.5 °C
Record name PYRIDINE, 4-NITRO-, 1-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Nitropyridine N-oxide?

A1: this compound has the molecular formula C5H4N2O3 and a molecular weight of 140.09 g/mol.

Q2: How does the nitro group's orientation impact the molecule's properties?

A2: The nitro group in this compound can twist relative to the pyridine ring. This twist angle influences the molecule's dipole moment and electronic properties, impacting its nonlinear optical properties and reactivity. [, , , ]

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: Researchers utilize various spectroscopic methods to characterize this compound, including:* UV/Vis Spectroscopy: This technique helps determine the electronic transitions within the molecule and assess its solvatochromic behavior. [, , ]* Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes of the molecule, aiding in identifying functional groups and intermolecular interactions. []* Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information about vibrational modes and can be used to study pressure-induced phase transitions. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: * 1H NMR: Provides information about the hydrogen atoms in the molecule. [] * 13C NMR: Provides information about the carbon atoms in the molecule. [] * 15N NMR: Provides information about the nitrogen atoms in the molecule, including tautomeric equilibria. [] * 17O NMR: Offers insights into the electronic environment of the oxygen atoms, particularly useful for studying substituent effects in pyridine N-oxides. []* Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying free radicals generated from this compound upon irradiation, providing information about their structure and properties. [, ]

Q4: How does the N-oxide functionality affect the reactivity of this compound?

A4: The N-oxide group significantly influences the reactivity of this compound by:

  • Enhancing electrophilicity: The N-oxide group acts as an electron-withdrawing group, making the pyridine ring more susceptible to nucleophilic attack. [, ]
  • Facilitating substitution reactions: The presence of the N-oxide group allows for selective functionalization of the pyridine ring, particularly at the 2- and 3-positions. [, , ]
  • Enabling unique rearrangements: this compound can undergo specific rearrangements, such as the Reissert-Kaufmann-type reaction, leading to the formation of valuable synthetic intermediates. []

Q5: Can this compound be used as a precursor for other important compounds?

A5: Yes, this compound serves as a valuable starting material for synthesizing various compounds, including:

  • 4-Aminopyridine: This important pharmaceutical intermediate can be obtained by the reduction of the nitro group in this compound. []
  • Substituted pyridines: The N-oxide group can be removed after selective functionalization, providing access to a wide range of substituted pyridines. []
  • Fused heterocycles: Reactions with appropriate nucleophiles can lead to the formation of fused heterocyclic systems, expanding the compound's synthetic utility. []

Q6: How can this compound be reduced to 4-Aminopyridine?

A6: this compound can be efficiently reduced to 4-Aminopyridine through catalytic hydrogenation using catalysts like palladium on carbon. [, ]

Q7: Does this compound exhibit nonlinear optical properties?

A7: Yes, this compound and its derivatives display significant nonlinear optical properties, making them potentially useful in applications such as optical switching and frequency conversion. [, , , , ]

Q8: What factors influence the nonlinear optical properties of this compound and its derivatives?

A8: Several factors contribute to the nonlinear optical properties of these compounds, including:

  • Molecular structure and conformation: The twist angle of the nitro group, the nature and position of substituents, and the overall molecular symmetry play crucial roles in determining the nonlinear optical response. [, , , , ]
  • Crystal packing: The arrangement of molecules in the crystal lattice significantly affects the bulk nonlinear optical properties. Researchers aim to design crystal structures that maximize the desired nonlinear optical effects. [, , , , ]
  • Intermolecular interactions: Hydrogen bonding and other intermolecular forces can influence molecular arrangement and electronic properties, impacting the nonlinear optical behavior. [, , , ]

Q9: Can this compound form complexes with metal ions?

A9: Yes, this compound acts as a ligand, forming complexes with various metal ions, including silver, cobalt, and cadmium. [, , , ] These complexes often exhibit unique properties and potential applications in areas like catalysis and materials science.

Q10: What are the potential applications of this compound metal complexes?

A10: this compound metal complexes have shown promise in various fields:

  • Nonlinear optical materials: Some metal complexes exhibit enhanced nonlinear optical properties compared to the free ligand, making them attractive for photonic applications. [, ]

Q11: How is computational chemistry used to study this compound?

A11: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound. Researchers employ various computational techniques, including:

  • Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties. [, , , , , ]
  • Time-Dependent DFT (TD-DFT): This method is particularly useful for studying excited-state properties and predicting UV/Vis absorption spectra. [, , ]
  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound in solution, including its interactions with solvent molecules. []

Q12: What is the impact of substituents on the properties of this compound?

A12: Introducing substituents on the pyridine ring significantly alters the electronic and steric properties of this compound, influencing its:

  • Acidity/Basicity: Electron-withdrawing groups like halogens or nitro groups increase acidity, while electron-donating groups like amino or alkyl groups increase basicity. [, ]
  • Reactivity: Substituents can either enhance or hinder the reactivity of this compound towards nucleophilic attack depending on their electronic and steric effects. [, ]
  • Nonlinear optical properties: The position and nature of substituents significantly impact the molecular dipole moment and polarizability, ultimately affecting the nonlinear optical response. [, , ]
  • Excited-state properties: Substituents can influence the energy levels of excited states, affecting fluorescence properties and the possibility of excited-state proton transfer. [, , , , ]

Q13: What is known about the toxicity of this compound?

A13: While this compound is a valuable synthetic intermediate, its toxicological properties require careful consideration. [] Research indicates that it exhibits toxicity, particularly affecting the blood system by influencing the balance of oxyhemoglobin and methemoglobin. []

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